molecular formula C17H20N2O4S B7879781 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid

4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B7879781
M. Wt: 348.4 g/mol
InChI Key: CTCNNJIKGZEWDL-UHFFFAOYSA-N
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Description

4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, which combines aniline derivatives with ketones under acidic conditions to form the quinoline core . The sulfonylation of the quinoline derivative can be achieved using sulfonyl chlorides in the presence of a base such as pyridine . The final step involves the coupling of the sulfonylated quinoline with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Aminoquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and antimalarial effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.

    4-Hydroxy-2-quinolones: Exhibits various biological activities, including antibacterial and antifungal properties.

Uniqueness

4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid is unique due to its combination of a quinoline moiety with a sulfonyl group and a cyclohexane carboxylic acid group. This unique structure allows it to interact with a variety of biological targets and exhibit a broad spectrum of biological activities.

Properties

IUPAC Name

4-[(quinolin-8-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(21)14-8-6-12(7-9-14)11-19-24(22,23)15-5-1-3-13-4-2-10-18-16(13)15/h1-5,10,12,14,19H,6-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNNJIKGZEWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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